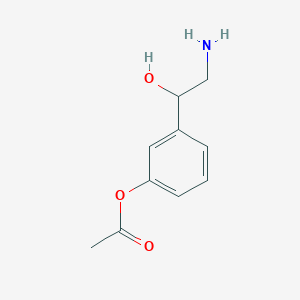
3-Isopropyl-N,N-dimethylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and an isopropyl group at the 3-position. This compound is of significant interest due to its unique chemical properties and its utility in various chemical reactions and industrial applications.
准备方法
The synthesis of PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- typically involves a multi-step process starting from pyridine. One common method involves the oxidation of pyridine to form a 4-pyridylpyridinium cation, which then reacts with dimethylamine to introduce the dimethylamino group . The isopropyl group can be introduced through subsequent alkylation reactions. Industrial production methods often involve optimizing these steps to achieve high yields and purity under controlled conditions.
化学反应分析
PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like perbenzoic acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug synthesis.
Industry: It is employed in the synthesis of fine chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism by which PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- exerts its effects involves its role as a nucleophilic catalyst. In esterification reactions, for example, the compound reacts with acetic anhydride to form an acetylpyridinium ion, which then facilitates the nucleophilic attack of an alcohol to form an ester . This process involves the formation and breaking of bonds in a concerted manner, without the appearance of a tetrahedral intermediate .
相似化合物的比较
PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): Both compounds are nucleophilic catalysts, but the presence of the isopropyl group in PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- can influence its reactivity and selectivity in certain reactions.
N,N-Dimethyl-4-aminopyridine: Similar in structure but lacks the isopropyl group, which can affect its steric and electronic properties.
The uniqueness of PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- lies in its specific substitution pattern, which can offer distinct advantages in certain synthetic applications.
属性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9-7-11-6-5-10(9)12(3)4/h5-8H,1-4H3 |
InChI 键 |
QGQBNZULKNZPOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CN=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


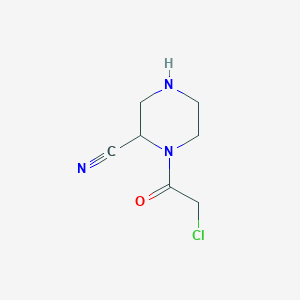
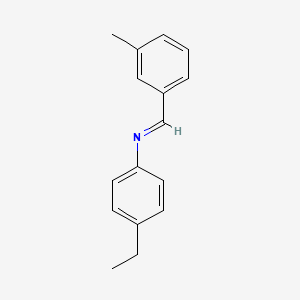
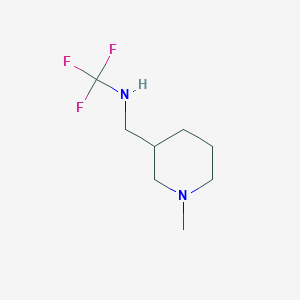
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
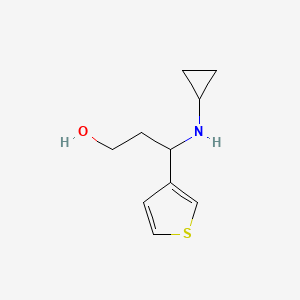
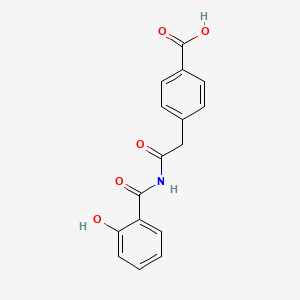
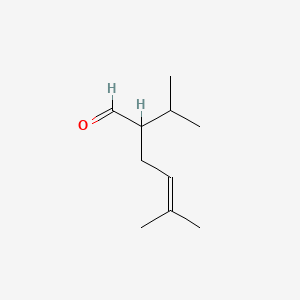
![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)
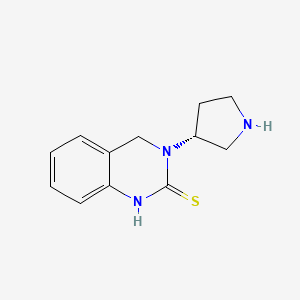
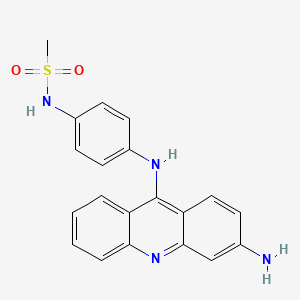
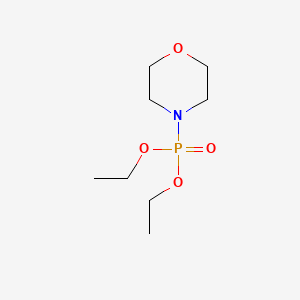
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

